molecular formula C9H13ClFN B1383410 [(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 1645523-09-6

[(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No. B1383410
M. Wt: 189.66 g/mol
InChI Key: ADLXBUWBZFPTNZ-UHFFFAOYSA-N
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Description

“(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C9H13ClFN. It is a crystalline solid with a molecular weight of 189.66 g/mol . This compound is categorized as a cathinone, which is a class of drugs that are synthetic stimulants derived from cathinone, an alkaloid found in the Khat plant .


Molecular Structure Analysis

The InChI code for “(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is 1S/C9H12FN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(4-Fluoro-3-methylphenyl)methylamine hydrochloride” is a crystalline solid with a molecular weight of 189.66 g/mol .

Scientific Research Applications

Pharmacological Effects and Metabolic Pathways

Compounds structurally related to “(4-Fluoro-3-methylphenyl)methylamine hydrochloride” have been studied for their pharmacological effects and metabolic pathways. For example, the compound 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A) was investigated for its effects in rodent models of stress-related disorders, indicating its potential application in the treatment of depression and anxiety disorders (G. Griebel et al., 2002).

Diagnostic Applications

Another study explored 4-[18F]Fluoro-L-m-tyrosine (FMT) as a biochemical probe for striatal dopaminergic function in positron emission tomography (PET) imaging, showing its utility in probing presynaptic dopaminergic function (W. Melega et al., 1989). This suggests that fluorinated analogs of phenylmethylamine compounds could have significant applications in medical imaging and diagnostics.

Potential Therapeutic Applications

Further, the metabolism of compounds like N-[4-chloro-2-fluoro-5-[(1-methyl-2- propynyl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121) in rats, where several metabolites were identified, points towards the intricate metabolic pathways such compounds undergo in biological systems. This could have implications for their therapeutic applications and the design of drugs with improved pharmacokinetic properties (H. Yoshino et al., 1993).

Research and Development

The development of new compounds for hormonal male contraception, as seen with (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23), highlights the potential for compounds with similar structural features to be researched for various therapeutic applications, including reproductive health (Amanda Jones et al., 2009).

These examples demonstrate the diverse scientific research applications of compounds related to “(4-Fluoro-3-methylphenyl)methylamine hydrochloride,” spanning from pharmacological studies and metabolic pathway elucidation to diagnostic and therapeutic applications. However, direct studies on this specific compound were not found, suggesting a potential area for future research.

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-5-8(6-11-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXBUWBZFPTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Fluoro-3-methylphenyl)methyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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